

An In-depth Technical Guide to 6-Bromopyrazolo[1,5-a]pyridine

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Compound of Interest

Compound Name: 6-Bromopyrazolo[1,5-a]pyridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Bromopyrazolo[1,5-a]pyridine**, a key heterocyclic intermediate in the development of novel therapeutics. This document details its chemical identity, physicochemical properties, synthesis, and spectral characterization. Furthermore, it explores its significant role as a scaffold in the design of selective kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway, which is implicated in various cancers and other diseases. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

6-Bromopyrazolo[1,5-a]pyridine is a bicyclic heteroaromatic compound. Its structure consists of a pyrazole ring fused to a pyridine ring, with a bromine atom substituted at the 6-position.

IUPAC Name: **6-bromopyrazolo[1,5-a]pyridine**[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Properties of **6-Bromopyrazolo[1,5-a]pyridine**

Property	Value	Source
CAS Number	1264193-11-4	[3][4]
Molecular Formula	C ₇ H ₅ BrN ₂	[1][3]
Molecular Weight	197.03 g/mol	[3]
Appearance	Light yellow to brown solid or liquid mixture	[3]
Purity	Available commercially at 96% and 97%	[1][5]
Predicted Density	1.69 ± 0.1 g/cm ³	[3]
Predicted pKa	1.69 ± 0.30	[3]
Storage Temperature	Room Temperature, sealed in dry conditions	[2][3]

Synthesis and Characterization

The synthesis of pyrazolo[1,5-a]pyridines is a well-established area of heterocyclic chemistry. A common and effective method involves the [3+2] cycloaddition reaction.

Experimental Protocol: Synthesis of 6-Bromopyrazolo[1,5-a]pyridine

A plausible and frequently utilized synthetic route to the pyrazolo[1,5-a]pyridine core involves the reaction of an N-aminopyridinium salt with an alkyne or alkene. For the synthesis of **6-Bromopyrazolo[1,5-a]pyridine**, a suitable starting material would be 2-amino-5-bromopyridine.

Step 1: Formation of the N-Aminopyridinium Ylide Precursor 2-amino-5-bromopyridine is reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid, to form the corresponding 1-amino-5-bromopyridinium salt. This salt is then treated with a base to generate the N-iminopyridinium ylide *in situ*.

Step 2: [3+2] Cycloaddition The generated ylide undergoes a [3+2] cycloaddition reaction with a suitable two-carbon synthon. Subsequent aromatization leads to the formation of the **6-bromopyrazolo[1,5-a]pyridine** ring system.

While a specific, detailed protocol for the direct synthesis of the title compound is not readily available in the provided search results, the synthesis of its derivatives, such as **6-bromopyrazolo[1,5-a]pyridine**-3-carboxylic acid, is documented. This derivative is prepared from ethyl **6-bromopyrazolo[1,5-a]pyridine**-3-carboxylate through hydrolysis.^[6] The parent compound can be envisioned to be synthesized through a similar cycloaddition strategy followed by decarboxylation if a carboxylate precursor is used.

Spectral Characterization

The structural confirmation of **6-Bromopyrazolo[1,5-a]pyridine** is achieved through standard spectroscopic techniques. While the direct spectra for the title compound are not provided in the search results, data for the parent pyrazolo[1,5-a]pyridine and its derivatives allow for a reliable prediction of the expected spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrazole and pyridine rings. The chemical shifts will be influenced by the bromine substituent and the bicyclic ring system. For the parent pyrazolo[1,5-a]pyridine, characteristic signals are observed in the aromatic region.^[7]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br) in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units.

Application in Drug Discovery: A Scaffold for PI3K Inhibitors

6-Bromopyrazolo[1,5-a]pyridine has been identified as a valuable reagent in the discovery of p110 α -selective PI3 kinase inhibitors.^[3] The pyrazolo[1,5-a]pyridine scaffold serves as a core structure for the development of potent and selective inhibitors of the PI3K/AKT/mTOR signaling pathway.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.^[8] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.

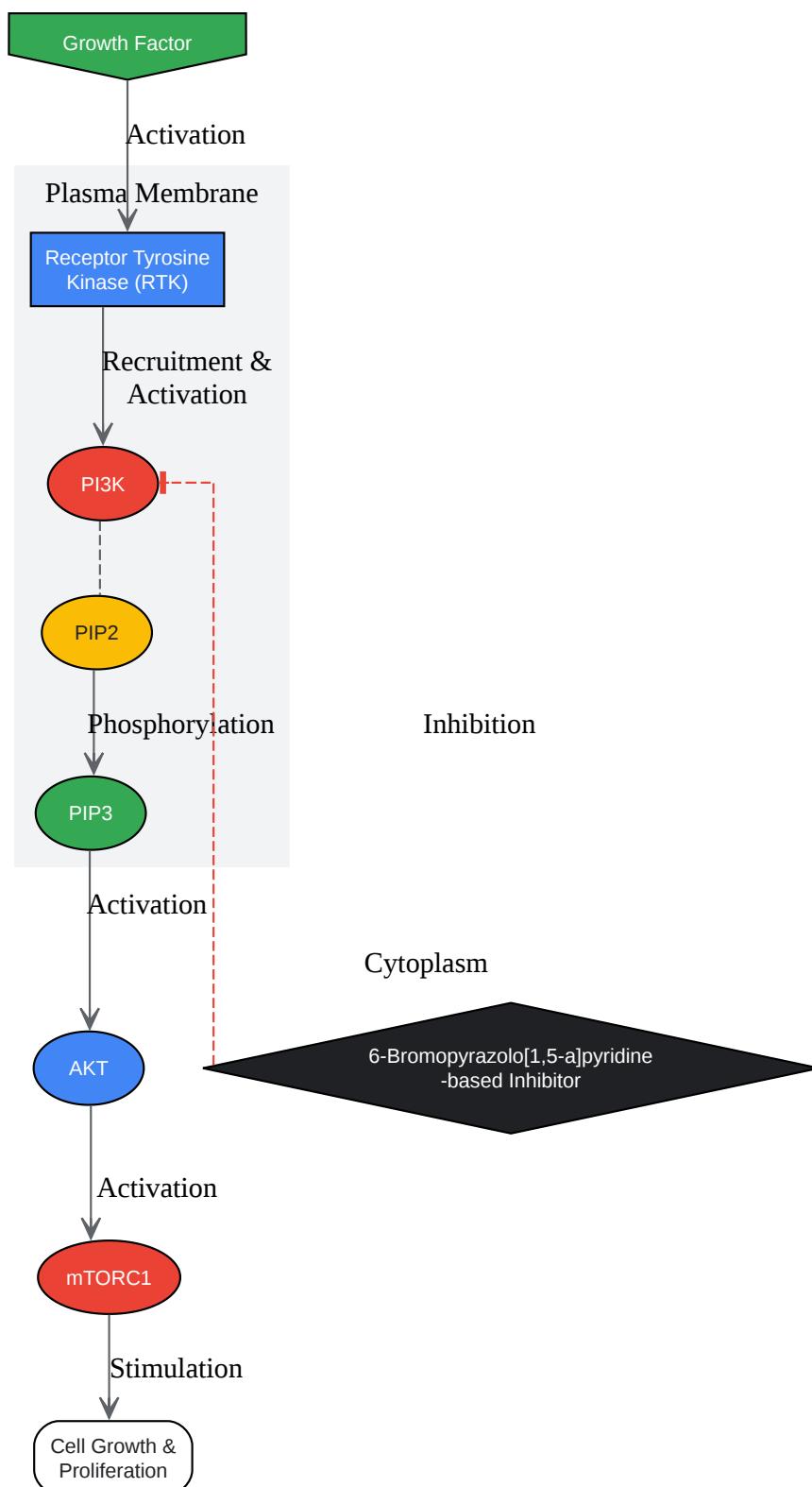
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones. This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), which ultimately leads to the regulation of protein synthesis and cell growth.^{[6][9][10]}

Mechanism of Inhibition

Derivatives of **6-Bromopyrazolo[1,5-a]pyridine** are designed to bind to the ATP-binding pocket of the PI3K enzyme, specifically the p110 α catalytic subunit. By occupying this site, these inhibitors prevent the phosphorylation of PIP2 to PIP3, thereby blocking the downstream signaling cascade. The selectivity for the p110 α isoform is a key aspect of their design, as it can potentially minimize off-target effects and improve the therapeutic index.

Signaling Pathway Diagram

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of intervention for an inhibitor derived from the **6-Bromopyrazolo[1,5-a]pyridine** scaffold.

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Caption: PI3K/AKT/mTOR signaling pathway and inhibition.

Conclusion

6-Bromopyrazolo[1,5-a]pyridine is a versatile and valuable building block in medicinal chemistry. Its robust synthesis and the amenability of its scaffold to chemical modification make it an attractive starting point for the development of targeted therapeutics. The proven utility of its derivatives as selective PI3K inhibitors highlights its importance in the ongoing search for novel treatments for cancer and other diseases driven by aberrant cell signaling. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, aiming to facilitate its application in future research and development endeavors.

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